

An In-depth Technical Guide to 1-Methyl-1H-pyrrole-2-carboxylic Acid

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Compound of Interest

Compound Name: 1-Methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B147220

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CAS Number: 6973-60-0

This technical guide provides a comprehensive overview of **1-Methyl-1H-pyrrole-2-carboxylic acid**, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document details its chemical and physical properties, spectral data, a representative synthetic protocol, and an exploration of its potential biological significance based on related structures.

Chemical and Physical Properties

1-Methyl-1H-pyrrole-2-carboxylic acid is a stable, solid organic compound. A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	6973-60-0	[1]
Molecular Formula	C ₆ H ₇ NO ₂	[1]
Molecular Weight	125.13 g/mol	[1] [2]
Melting Point	136-138 °C	[2]
Boiling Point	Not available	
Solubility	Soluble in methanol. Solubility in other organic solvents is not extensively reported, but related pyrrole-2-carboxylic acids show solubility in polar organic solvents.	[3]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **1-Methyl-1H-pyrrole-2-carboxylic acid**. The following sections provide an overview of its key spectral features.

¹H NMR Spectrum

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides characteristic signals corresponding to the protons in the molecule. The expected signals for **1-Methyl-1H-pyrrole-2-carboxylic acid** are consistent with its structure, showing distinct peaks for the methyl group and the protons on the pyrrole ring.

¹³C NMR Spectrum

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum complements the ¹H NMR data, providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of **1-Methyl-1H-pyrrole-2-carboxylic acid** shows a molecular ion peak corresponding to its molecular weight, confirming the identity of the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **1-Methyl-1H-pyrrole-2-carboxylic acid** is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as vibrations associated with the pyrrole ring.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Methyl-1H-pyrrole-2-carboxylic acid** is not readily available in the reviewed literature, a common and logical approach involves the hydrolysis of its corresponding methyl ester, methyl 1-methyl-1H-pyrrole-2-carboxylate. The following is a representative protocol adapted from the synthesis of a similar pyrrole-2-carboxylic acid derivative.

Synthesis of **1-Methyl-1H-pyrrole-2-carboxylic acid** via Hydrolysis of Methyl 1-methyl-1H-pyrrole-2-carboxylate

Materials:

- Methyl 1-methyl-1H-pyrrole-2-carboxylate
- Sodium hydroxide (NaOH)
- Ethanol
- Water
- Hydrochloric acid (HCl), 1 M
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)

- Anhydrous sodium sulfate (Na_2SO_4)

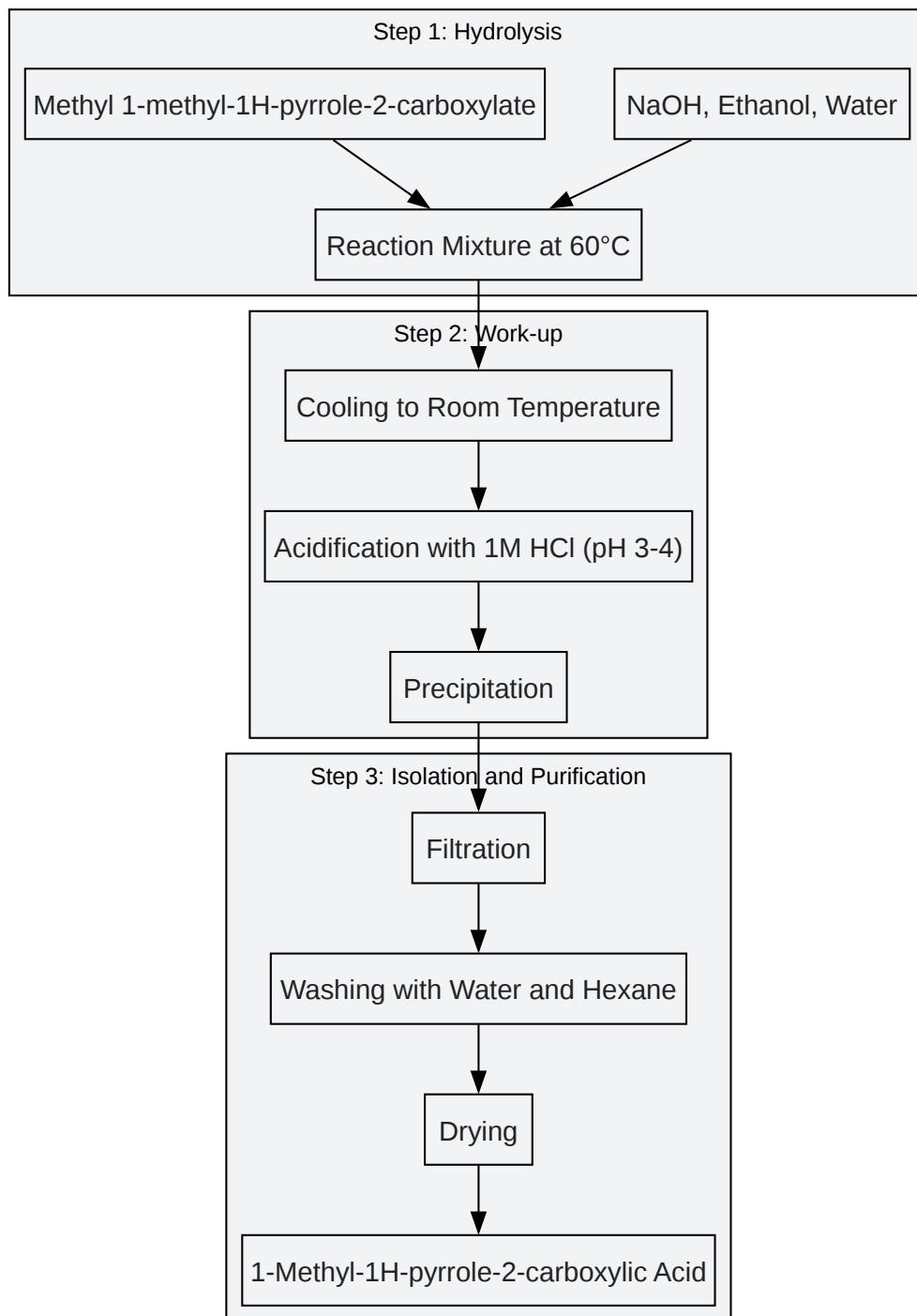
Procedure:

- A mixture of methyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) and sodium hydroxide (2 equivalents) is prepared in a mixture of ethanol and water.
- The reaction mixture is heated to 60 °C and stirred for 3 hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature.
- The pH of the reaction mixture is adjusted to 3-4 by the dropwise addition of 1 M hydrochloric acid.
- The resulting precipitate is collected by filtration.
- The crude product is washed with water and hexane.
- The solid is then dried to afford **1-Methyl-1H-pyrrole-2-carboxylic acid**.

Purification:

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Synthesis of 1-Methyl-1H-pyrrole-2-carboxylic Acid

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Caption: Synthetic workflow for **1-Methyl-1H-pyrrole-2-carboxylic acid**.

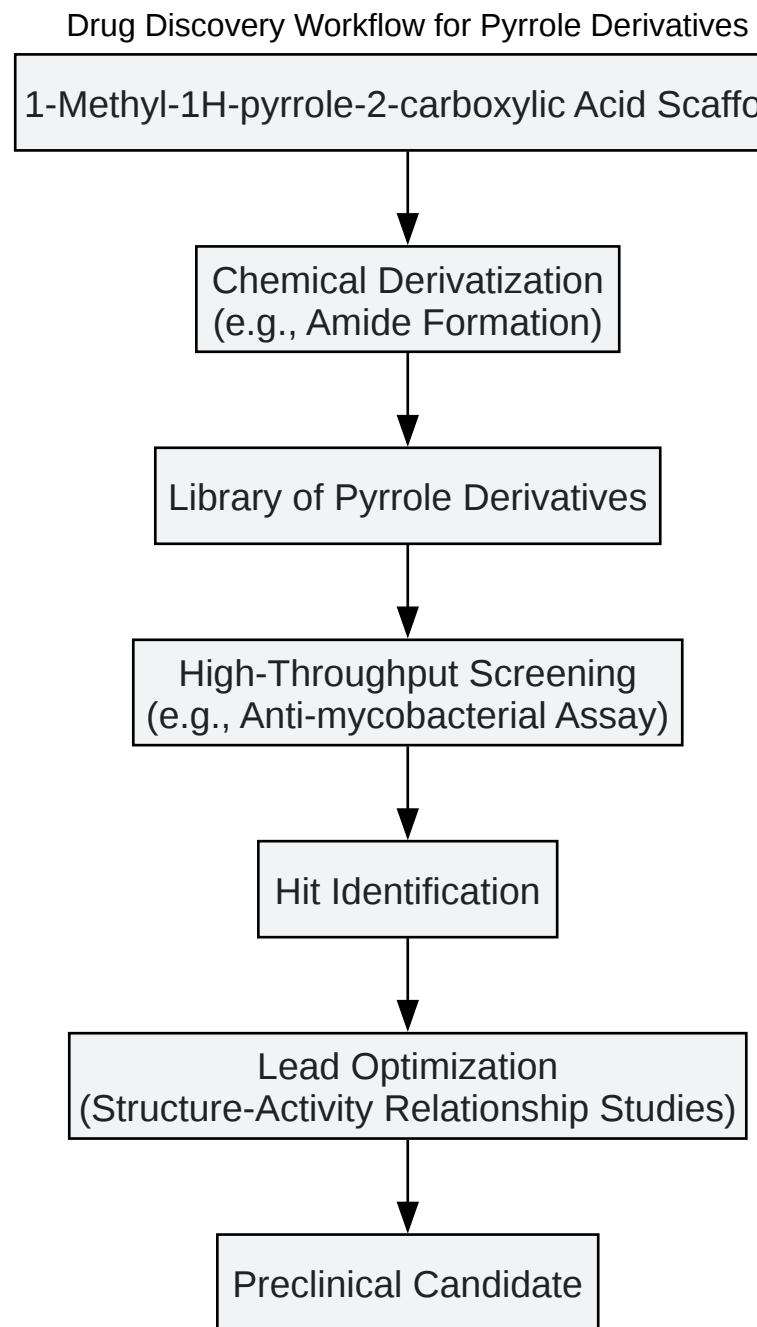
Biological Activity and Drug Development Potential

The biological activity of **1-Methyl-1H-pyrrole-2-carboxylic acid** has not been extensively reported. However, the broader class of pyrrole-2-carboxamides has garnered significant interest in drug discovery, particularly in the development of novel anti-tuberculosis agents.

Derivatives of pyrrole-2-carboxamide have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in *Mycobacterium tuberculosis*, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

Interestingly, a structure-activity relationship (SAR) study on pyrrole-2-carboxamide derivatives revealed that the presence of a hydrogen atom on the pyrrole nitrogen is crucial for potent anti-mycobacterial activity. Replacement of this hydrogen with a methyl group, as is the case in **1-Methyl-1H-pyrrole-2-carboxylic acid**, led to a significant reduction in activity against *M. tuberculosis*. This finding suggests that while the pyrrole scaffold is a valuable starting point for antibacterial drug design, modifications at the N1 position can have a profound impact on biological efficacy.

While direct evidence is lacking for **1-Methyl-1H-pyrrole-2-carboxylic acid**, its structural similarity to biologically active pyrroles suggests it could serve as a scaffold or a starting material for the synthesis of new chemical entities with potential therapeutic applications. Further screening and derivatization are necessary to explore its full potential in drug development.



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Caption: A potential workflow for drug discovery using the pyrrole scaffold.

Conclusion

1-Methyl-1H-pyrrole-2-carboxylic acid is a well-characterized compound with established physical and spectral properties. While its own biological activity is not yet fully elucidated, the pyrrole-2-carboxylic acid scaffold is a recognized pharmacophore with potential applications in the development of new therapeutics, particularly in the antibacterial field. The synthetic accessibility of this compound makes it a valuable building block for medicinal chemistry campaigns aimed at exploring the chemical space around the pyrrole nucleus. Further biological evaluation of this compound and its derivatives is warranted to uncover its potential as a lead molecule in drug discovery programs.

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